molecular formula C43H38O6 B13410506 (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol CAS No. 87292-49-7

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol

Cat. No.: B13410506
CAS No.: 87292-49-7
M. Wt: 650.8 g/mol
InChI Key: NRJRMFXLQSNZGY-BVXKYASOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol is a complex organic compound characterized by multiple phenylmethoxy groups attached to a chromen-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Formation of the chromen-3-ol core: This can be achieved through cyclization reactions involving phenolic precursors.

    Introduction of phenylmethoxy groups: This step involves etherification reactions where phenolic hydroxyl groups are converted to phenylmethoxy groups using reagents like benzyl bromide in the presence of a base.

    Chiral resolution: The final step involves separating the (2R,3R) enantiomer from other possible stereoisomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and resolution techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in probing biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

Industrially, this compound can be used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s multiple phenylmethoxy groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,4-dihydro-2H-chromen-3-ol: Lacks the additional phenylmethoxy groups at positions 5 and 7.

    (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol: Contains methoxy groups instead of phenylmethoxy groups at positions 5 and 7.

Uniqueness

The uniqueness of (2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol lies in its specific arrangement of phenylmethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar molecules.

Properties

CAS No.

87292-49-7

Molecular Formula

C43H38O6

Molecular Weight

650.8 g/mol

IUPAC Name

(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C43H38O6/c44-38-26-37-40(47-29-33-17-9-3-10-18-33)24-36(45-27-31-13-5-1-6-14-31)25-41(37)49-43(38)35-21-22-39(46-28-32-15-7-2-8-16-32)42(23-35)48-30-34-19-11-4-12-20-34/h1-25,38,43-44H,26-30H2/t38-,43-/m1/s1

InChI Key

NRJRMFXLQSNZGY-BVXKYASOSA-N

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.